2-Fluoroacrylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Polymer Chemistry

One of the prominent research applications of 2-FAA lies in polymer chemistry. Its presence introduces fluorine atoms into polymers, leading to several advantages. These include:

- Enhanced thermal stability: The presence of fluorine strengthens the carbon-fluorine bonds, making the resulting polymers more resistant to high temperatures []. This property makes them suitable for applications demanding heat resistance, such as in high-performance materials and coatings.

- Improved hydrophobicity: Fluorine is highly electronegative, contributing to the overall hydrophobicity (water-repelling nature) of the polymer. This characteristic can be beneficial in applications such as creating water-resistant coatings and membranes [].

Researchers have explored incorporating 2-FAA into various polymers, including polyesters, polyamides, and copolymers, to achieve specific desired properties.

Medicinal Chemistry

Another promising area of research for 2-FAA is in medicinal chemistry. Studies have investigated its potential for:

- Development of novel pharmaceuticals: The unique structure of 2-FAA can serve as a building block for the synthesis of new drug candidates. Researchers are exploring its potential in designing drugs targeting various diseases, including cancer and neurological disorders [].

- Fluorine-18 labeling: 2-FAA can be radiolabeled with the isotope fluorine-18 (18F), which is widely used in positron emission tomography (PET) imaging. This technique allows researchers to track the movement and behavior of molecules within the body, aiding in drug discovery and development [].

2-Fluoroacrylic acid, with the chemical formula and CAS number 430-99-9, is a fluorinated organic compound characterized by the presence of a fluorine atom attached to the carbon chain of acrylic acid. This compound is notable for its unique electronic properties due to the electronegative fluorine atom, which enhances its reactivity in various chemical processes. It exists as a colorless liquid with a melting point of approximately 51-52 °C and exhibits significant solubility in polar solvents.

Currently, there is no scientific research readily available on the specific mechanism of action of FACA in biological systems.

- Addition Reactions: The double bond in 2-fluoroacrylic acid can undergo nucleophilic addition, allowing for the formation of various derivatives.

- Esterification: Reacting with alcohols leads to the formation of esters, which are valuable in polymer chemistry.

- Amidation: The carboxylic acid group can react with amines to form amides.

The presence of fluorine introduces unique reactivity patterns, making it a useful building block in organic synthesis and materials science .

Several methods have been developed for synthesizing 2-fluoroacrylic acid:

- From Malonic Acid and Difluoroacetic Acid: This method involves reacting malonic acid with difluoroacetic acid in the presence of a dehydrating agent, yielding 2-fluoroacrylic acid along with carbon dioxide and water as byproducts.

- Oxidation of 2-Fluoroacrolein: Another method involves oxidizing 2-fluoroacrolein to produce 2-fluoroacrylic acid .

These synthesis routes highlight the versatility and reactivity of fluorinated compounds in organic chemistry.

The applications of 2-fluoroacrylic acid span multiple fields:

- Polymer Chemistry: It is utilized as a monomer in the synthesis of fluorinated polymers, enhancing properties such as chemical resistance and thermal stability.

- Medicinal Chemistry: Its unique structural features make it a candidate for developing new pharmaceuticals and agrochemicals.

- Material Science: Incorporation into coatings and adhesives can improve durability and performance due to its reactive nature .

While specific interaction studies on 2-fluoroacrylic acid are scarce, its behavior in microbial systems has been explored. Research indicates that bacteria like Pseudomonas putida can metabolize organofluorine compounds, including those derived from 2-fluoroacrylic acid. These studies focus on understanding microbial defluorination processes and the associated toxicity from fluoride ions generated during metabolism .

Several compounds share structural similarities with 2-fluoroacrylic acid. Here’s a comparison highlighting their uniqueness:

| Compound | Formula | Unique Features |

|---|---|---|

| Acrylic Acid | No fluorine; widely used in polymers | |

| Fluorinated Acrylic Acid | Contains fluorine; enhanced reactivity | |

| 2-Chloroacrylic Acid | Chlorine instead of fluorine; different reactivity patterns | |

| Perfluoropropionic Acid | Fully fluorinated; significantly different properties |

The presence of fluorine in 2-fluoroacrylic acid sets it apart from these compounds by altering its electronic properties and reactivity, making it particularly valuable in specialized applications within organic synthesis and materials science .

Molecular Structure and Stereochemistry

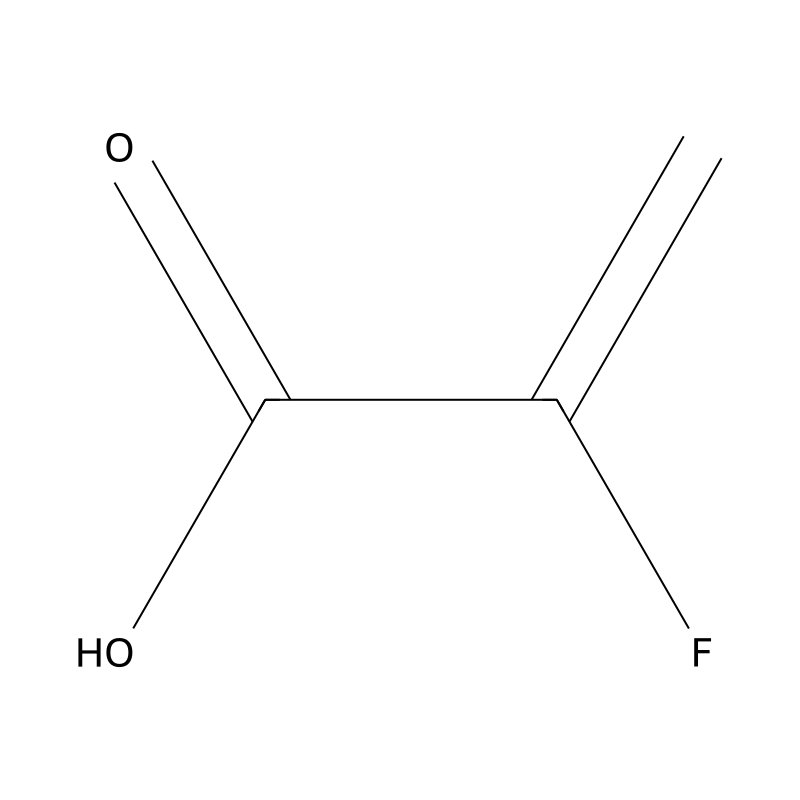

2-Fluoroacrylic acid represents a fluorinated derivative of acrylic acid with the molecular formula C₃H₃FO₂ and a molecular weight of 90.05 grams per mole [1] [2]. The compound features a fluorine atom positioned at the beta-carbon of the acrylic acid framework, creating the systematic name 2-fluoroprop-2-enoic acid [2]. The molecular structure contains a vinyl group (C=C) with fluorine substitution and a carboxyl functional group (-COOH) [1] [3].

The stereochemical configuration of 2-fluoroacrylic acid exhibits planar geometry around the C=C double bond due to sp² hybridization [4]. The presence of the fluorine substituent significantly influences the molecular geometry through electronic effects, creating a highly polar C-F bond with substantial electronegativity differences [5]. The carboxyl group adopts a planar configuration, allowing for conjugation with the adjacent double bond system [4].

The InChI notation for the compound is InChI=1S/C3H3FO2/c1-2(4)3(5)6/h1H2,(H,5,6), while the SMILES representation is C=C(C(=O)O)F [1] [6]. The molecular structure exhibits restricted rotation around the C=C bond, resulting in potential geometric isomerism, though the specific stereoisomeric properties require detailed conformational analysis [6].

Fundamental Physical Properties

Melting Point (51.5°C) and Boiling Point (181.3±10.0°C)

The melting point of 2-fluoroacrylic acid has been consistently reported as 51.5°C across multiple sources [1] [3] [7]. This relatively low melting point reflects the moderate intermolecular forces present in the crystalline solid state [7] [8]. The compound exists as a white to light yellow crystalline powder at room temperature [7] [9].

The boiling point is documented as 181.3±10.0°C under standard atmospheric pressure (760 mmHg) [1] [3] [8]. This boiling point is significantly elevated compared to acrylic acid due to the electron-withdrawing effect of the fluorine substituent, which enhances intermolecular hydrogen bonding capabilities [10]. The predicted nature of this boiling point value indicates computational derivation based on molecular structure analysis [8] [10].

| Property | Value | Conditions |

|---|---|---|

| Melting Point | 51.5°C | Standard pressure |

| Boiling Point | 181.3±10.0°C | 760 mmHg |

| Physical State | Solid | 20°C |

Density (1.2±0.1 g/cm³) and Solubility Parameters

The density of 2-fluoroacrylic acid is reported as 1.233±0.06 g/cm³ at 20°C and 760 Torr, with broader literature values ranging from 1.2±0.1 g/cm³ [1] [3] [8]. This relatively high density reflects the presence of the fluorine atom, which contributes significantly to the molecular mass without proportionally increasing the molecular volume [8].

Solubility characteristics indicate high water solubility, with freely soluble designation and calculated solubility of 673 g/L at 25°C [10]. The compound demonstrates miscibility with polar solvents due to the presence of both the carboxyl group and the polar C-F bond [5]. The high solubility parameters result from the compound's ability to form hydrogen bonds through the carboxyl group while maintaining dipolar interactions through the fluorinated vinyl moiety [10].

The compound exhibits a calculated logarithmic partition coefficient (LogP) of 0.17, indicating moderate hydrophilicity [8]. The polar surface area is documented as 37.30 Ų, contributing to the favorable aqueous solubility characteristics [8].

Flash Point (63.5±19.0°C) and Thermal Stability

The flash point of 2-fluoroacrylic acid is calculated as 63.5±19.0°C, indicating moderate flammability characteristics [8] [10]. This relatively low flash point necessitates careful handling procedures to prevent ignition under standard laboratory conditions [10]. The compound demonstrates heat sensitivity, requiring storage under controlled temperature conditions [7] [9].

Thermal stability analysis reveals that the compound should be stored at refrigerated temperatures (0-10°C) under inert gas conditions [7] [9]. The compound exhibits hygroscopic properties and air sensitivity, which can affect thermal stability under ambient conditions [7]. The thermal decomposition pathways involve breaking of the C-F bond and decarboxylation processes at elevated temperatures [9].

Storage recommendations include protection from air exposure and moisture due to the compound's hygroscopic nature and thermal sensitivity [7] [9]. The compound requires storage in corrosion-resistant containers with resistant inner liners due to its acidic properties [9].

Spectroscopic Fingerprints

Nuclear Magnetic Resonance Characterization

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for 2-fluoroacrylic acid through characteristic chemical shift patterns [9]. The ¹H nuclear magnetic resonance spectrum exhibits the carboxyl proton as a broad singlet around 12 ppm, consistent with carboxylic acid functionality [11]. The vinyl protons appear in the olefinic region, with coupling patterns influenced by the adjacent fluorine substituent [11].

¹³C nuclear magnetic resonance spectroscopy reveals the carbonyl carbon at approximately 165-170 ppm, characteristic of carboxylic acid derivatives [11] [12]. The fluorinated carbon exhibits splitting patterns due to ¹³C-¹⁹F coupling, appearing as a doublet with characteristic coupling constants [12]. The terminal vinyl carbon appears with typical alkene chemical shifts, modified by the electron-withdrawing fluorine substituent [11].

¹⁹F nuclear magnetic resonance provides the most diagnostic information, with the fluorine atom exhibiting chemical shifts characteristic of fluorinated vinyl systems [13]. The fluorine coupling with adjacent carbons creates multipicity patterns that confirm the substitution pattern and molecular connectivity [13]. The chemical shift values are influenced by the electronic environment created by the adjacent carboxyl group and vinyl system [13].

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~12 | Broad singlet | Carboxyl proton |

| ¹³C | 165-170 | Singlet | Carbonyl carbon |

| ¹³C | Variable | Doublet | Fluorinated carbon |

| ¹⁹F | Variable | Multiplet | Fluorine substituent |

Infrared Spectral Analysis

Infrared spectroscopy reveals characteristic absorption bands that provide molecular fingerprint identification for 2-fluoroacrylic acid [14] [15]. The carboxyl group produces two diagnostic absorptions: a broad O-H stretching band extending from 2500 to 3300 cm⁻¹ and a C=O stretching absorption between 1710 and 1760 cm⁻¹ [15] [16]. The exact position of the carbonyl stretch depends on hydrogen bonding interactions and molecular association [15].

The C=O stretching frequency for 2-fluoroacrylic acid appears at approximately 1710 cm⁻¹ when hydrogen-bonded in dimeric form, which is the most common state under normal conditions [15] [17]. The fluorine substitution creates additional vibrational modes, including C-F stretching vibrations that appear in the fingerprint region below 1300 cm⁻¹ [18]. The vinyl C=C stretching appears around 1650 cm⁻¹, though this may be obscured by the strong carbonyl absorption [19].

The presence of fluorine introduces unique spectroscopic signatures in the lower frequency region, with C-F stretching and bending modes providing additional confirmation of the fluorinated structure [18]. The infrared spectrum shows characteristic patterns that distinguish 2-fluoroacrylic acid from its non-fluorinated analog through the presence of these fluorine-specific vibrational modes [18].

| Frequency (cm⁻¹) | Assignment | Intensity |

|---|---|---|

| 2500-3300 | O-H stretch (broad) | Strong |

| 1710 | C=O stretch | Very strong |

| 1650 | C=C stretch | Medium |

| <1300 | C-F stretch | Medium |

Electronic Properties

Effect of Fluorine Substituent on Electron Distribution

The fluorine substituent in 2-fluoroacrylic acid significantly alters the electronic distribution throughout the molecular framework through its high electronegativity [20] [21]. Fluorine, being the most electronegative element, creates a highly polar C-F bond that influences the electron density distribution across the entire molecule [20]. This electronegativity effect manifests as electron withdrawal from the vinyl system, increasing the positive character of the carbon framework [22].

The electron-withdrawing nature of fluorine enhances the acidity of the carboxyl group by stabilizing the conjugate base through inductive effects [20] [22]. The fluorine atom draws electron density away from the carboxylate anion when formed, dispersing the negative charge and creating a stabilizing effect [20]. This electronic redistribution results in increased acidity compared to non-fluorinated acrylic acid [22].

Electrostatic potential calculations reveal that the fluorine substitution creates regions of enhanced positive and negative charge separation within the molecule [13]. The carbon-fluorine bond exhibits significant dipolar character, with the fluorine bearing substantial negative charge while the carbon becomes electron-deficient [21]. This charge separation affects the reactivity patterns and intermolecular interactions of the compound [13].

Resonance and Inductive Effects

The fluorine substituent in 2-fluoroacrylic acid exerts both inductive and resonance effects that modify the electronic properties of the molecular system [20] [23]. The inductive effect operates through sigma bonds, with fluorine withdrawing electron density through the C-F bond and affecting adjacent carbon atoms [20] [22]. This electron withdrawal strengthens with proximity to the fluorine atom, following the distance-dependent nature of inductive effects [22].

Resonance effects in fluorinated systems present complex behavior due to fluorine's ability to act as both an electron-withdrawing and electron-donating group depending on the molecular context [23]. In 2-fluoroacrylic acid, the fluorine can participate in resonance through its lone pairs, though this effect is generally overshadowed by the stronger inductive withdrawal [23]. The balance between these effects determines the overall electronic influence on the vinyl and carboxyl systems [23].

The combined inductive and resonance effects result in enhanced electrophilicity of the vinyl carbon adjacent to fluorine, making it more susceptible to nucleophilic attack [21]. The carboxyl group experiences enhanced acidity due to the electron-withdrawing influence transmitted through the vinyl system [20]. These electronic modifications significantly impact the chemical reactivity and physical properties of the compound compared to its non-fluorinated analog [21].

| Effect Type | Mechanism | Impact |

|---|---|---|

| Inductive | Sigma bond electron withdrawal | Increased acidity |

| Resonance | Lone pair participation | Modified reactivity |

| Combined | Both mechanisms | Enhanced electrophilicity |

The synthesis of 2-fluoroacrylic acid represents a significant challenge in organofluorine chemistry, requiring specialized approaches that can effectively introduce fluorine at the α-position while maintaining the integrity of the acrylic acid framework. The development of efficient synthetic methodologies has evolved from classical condensation reactions to modern catalytic processes that emphasize green chemistry principles and industrial scalability.

Classical Synthetic Routes

Condensation of Fluoroacetic Acid Derivatives with Carbonyl Compounds

The condensation approach represents one of the earliest and most extensively studied methods for synthesizing 2-fluoroacrylic acid derivatives. This methodology employs fluoroacetic acid derivatives as nucleophilic partners in condensation reactions with various carbonyl compounds, particularly formaldehyde and its derivatives [1] [2].

The classical Claisen condensation of alkyl monofluoroacetates with esters of formic and oxalic acid in the presence of strong bases constitutes the foundational approach in this category [1]. The reaction typically requires tetrahydrofuran, diethyl ether, benzene, or methylene chloride as solvents, with alkali metal hydrides and alkoxides serving as the base catalysts. The mechanism proceeds through nucleophilic addition of a carbanion from fluoroacetate to the ester substrate, yielding formyl-, monofluoroacetyl-, or oxalyl-acetate intermediates [1].

The condensation of fluoroacetic acid derivatives with formaldehyde under basic conditions has proven particularly effective, though it requires careful control of reaction conditions. Temperature ranges of 0-50°C are typically employed to prevent decomposition of the fluorinated intermediates, while cryogenic control is often necessary for optimal selectivity [3] [1]. The reaction requires alkali reagents that can be expensive, and the addition reaction with formaldehyde necessitates precise temperature management [3].

Research has demonstrated that the effectiveness of this methodology depends critically on the choice of base and solvent system. Alkali metal hydrides such as sodium hydride and lithium diisopropylamide have shown superior performance compared to weaker bases, though their use requires anhydrous conditions and inert atmosphere handling [1]. The reaction yields typically range from 40-70%, with product purity being highly dependent on the purification protocols employed [3].

Halogenation-Dehalogenation Processes

Halogenation-dehalogenation methodologies represent a versatile approach for accessing 2-fluoroacrylic acid through controlled manipulation of halogen substituents. These processes typically involve initial halogenation of appropriate precursors followed by selective dehalogenation to introduce the desired fluorine functionality [4] [5].

The halogenation phase employs various halogenating agents, including bromine, chlorine, and mixed halogen systems. Temperature ranges of 50-200°C are commonly utilized, with pressure conditions varying from atmospheric to reduced pressure systems of approximately 300 mbar depending on the specific halogenating agent employed [6] [5]. The choice of halogenating agent significantly influences both the reaction kinetics and the selectivity profile of the transformation.

Dehalogenation can be accomplished through either electrochemical or chemical methods. Chemical dehalogenating agents include zinc metal, chromium dichloride, and palladium-based catalysts [5]. The electrochemical approach offers advantages in terms of environmental impact and process control, though it requires specialized equipment and careful optimization of electrode materials and electrolyte composition [7].

The partial dehalogenation strategy has proven particularly valuable for achieving high selectivity in fluoroacrylic acid synthesis. Controlled dehalogenation using zinc or chromium dichloride allows conversion to α-fluoroacryloyl fluoride through chloride to fluoride substitution, or retention of chloride depending on reaction kinetics . Slow reagent addition favors fluoride substitution due to prolonged intermediate stability, while rapid conditions tend to retain chloride functionality .

Yields in halogenation-dehalogenation processes typically range from 50-85%, with the final yield being significantly influenced by the efficiency of the dehalogenation step. The methodology offers excellent selectivity when properly optimized, though it requires multi-step synthesis protocols that can impact overall atom economy [4] [5].

Modern Synthetic Approaches

Electrocatalytic Dechlorination of Dichloro-2-fluoroacrylic Acid

Electrocatalytic dechlorination represents a significant advancement in the synthesis of 2-fluoroacrylic acid, offering a green chemistry approach that operates under mild conditions while achieving high selectivity [7] [9]. This methodology employs specialized electrode systems, typically featuring palladium-based catalysts supported on various substrates including nickel foam and carbon-based materials.

The electrocatalytic process utilizes Pd-anchored nickel hydroxide bifunctional electrodes prepared in situ, which have demonstrated exceptional performance in reductive dechlorination reactions [7]. The synergistic effect between hydrogen radical formation on nickel hydroxide and dechlorination steps on palladium creates an enhanced catalytic environment that significantly improves both efficiency and selectivity. Results indicate that dechlorination efficiency can reach 60-88% even at low palladium loadings of less than 2 mg cm⁻² [7].

Temperature ranges for electrocatalytic dechlorination typically span 15-80°C, with optimal performance often observed around room temperature to 40°C [9] [10]. The mild reaction conditions represent a significant advantage over traditional thermal processes, reducing energy requirements and minimizing unwanted side reactions. Pressure conditions are generally atmospheric, simplifying equipment requirements and operational procedures.

The mechanism involves cathodic electrocatalysis driven by anodic microbial electrooxidation of suitable electron donors such as sodium acetate [10] [11]. The process can be operated in different modes, including microbial fuel cell mode with external resistance or microbial electrolysis cell mode with supplied external voltage. Enhanced dechlorination efficiency of up to 79% has been achieved under microbial electrolysis cell conditions with 0.6 V external voltage supply [10].

Electrode composition and design play crucial roles in determining catalytic performance. Hybrid electrodes comprising palladium and cobalt oxide supported on nickel foam have shown particular promise for dechlorination applications [12]. The electrodes demonstrate excellent stability and reusability, maintaining catalytic activity over extended operational periods.

Oxidation of 2-Fluoroacrolein

The oxidation of 2-fluoroacrolein to 2-fluoroacrylic acid represents a direct and efficient synthetic approach that has gained significant attention due to its high yields and excellent selectivity profile [3] [6]. This methodology typically employs various oxidizing agents under carefully controlled conditions to achieve selective conversion of the aldehyde functionality to the corresponding carboxylic acid.

Common oxidizing agents include 30% hydrogen peroxide, peroxybenzoic acid, meta-chloroperoxybenzoic acid, sodium chlorite, sodium hypochlorite, sodium persulfate, and tertiary-butyl peroxide [3] [6]. Among these, 30% hydrogen peroxide, peroxybenzoic acid, and atmospheric oxygen or air have proven most effective for practical applications. The choice of oxidizing agent significantly influences both reaction kinetics and product selectivity.

Temperature conditions for the oxidation process typically range from 0-60°C, with optimal performance often achieved at 15-25°C [3] [6]. These moderate temperature conditions help maintain selectivity while ensuring reasonable reaction rates. Pressure conditions are generally atmospheric, though some protocols may benefit from controlled oxygen or air flow to maintain optimal oxidizing conditions.

Catalytic systems play a crucial role in achieving high efficiency and selectivity in the oxidation process. Iron salts, vanadium salts, tungstate, molybdenum salts, and complex salts derived from these metals serve as effective catalysts [3] [6]. Specific examples include ferric chloride, ferrous sulfate, ferrous chloride, tungstic acid, sodium tungstate, ferric acetylacetonate, and cobalt diacetylacetonate. These catalysts facilitate the oxidation process while maintaining excellent selectivity for the target product.

Reaction solvents include toluene, methanol, ethanol, n-heptane, n-hexane, and dichloromethane, with the choice depending on the specific oxidizing agent and catalyst system employed [3] [6]. The solvent system influences both solubility and reaction kinetics, requiring careful optimization for each specific protocol.

Yields from oxidation of 2-fluoroacrolein typically range from 70-90%, representing some of the highest yields achievable in fluoroacrylic acid synthesis [3]. The high yields, combined with the selectivity of the transformation, make this approach particularly attractive for both laboratory and industrial applications.

Vinyl Ether Reactions with Dichloromonofluoromethane

The reaction of vinyl ethers with dichloromonofluoromethane represents an innovative approach to 2-fluoroacrylic acid synthesis that emphasizes atom economy and process efficiency [3] [6]. This methodology proceeds through a multi-step sequence involving initial cyclopropane formation, followed by ring opening and subsequent transformations to yield the target fluoroacrylic acid.

The initial step involves reaction of vinyl ethers with dichloromonofluoromethane via an addition reaction, yielding substituted cyclopropane compounds [3] [6]. Vinyl ethers such as vinyl methyl ether, vinyl ethyl ether, and vinyl butyl ether serve as effective substrates for this transformation. The addition reaction operates under mild conditions, typically 0-50°C, with optimal performance observed at 10-30°C [3] [6].

The reaction requires basic conditions provided by alkali metal hydroxides including sodium hydroxide, potassium hydroxide, or lithium hydroxide, with sodium hydroxide being preferred for most applications [3] [6]. Phase transfer catalysts play a crucial role in facilitating the reaction, with examples including tetramethylammonium chloride, tetrabutylammonium chloride, tetraoctylammonium chloride, methyltrioctylammonium chloride, tetraoctylammonium bromide, tetrahexylammonium chloride, tetrabutylammonium iodide, tetrabutylammonium bromide, and tri-dodecylmethylammonium iodide [3] [6].

The solvent system comprises both organic solvents and water, with organic components selected from methylene chloride, toluene, chlorobenzene, n-heptane, ethyl acetate, or methyl tert-butyl ether [3] [6]. This biphasic system enables effective phase transfer catalysis while maintaining good reaction rates and selectivity.

Subsequent transformations involve reaction of the cyclopropane intermediate with monohydric alcohols under basic conditions to yield acetal products, followed by hydrolysis under acidic conditions to produce 2-fluoroacrylaldehyde [3] [6]. Alternative protocols involve direct reaction of the cyclopropane compound with water under heating conditions for hydrolysis to yield 2-fluoroacrylaldehyde [3] [6].

The final oxidation step converts 2-fluoroacrylaldehyde to 2-fluoroacrylic acid using oxidizing agents such as those described in section 3.2.2. The overall yield for this multi-step sequence typically ranges from 75-90%, representing excellent efficiency for a complex transformation [3] [6].

Catalyst Systems for Selective Synthesis

The development of effective catalyst systems represents a critical aspect of achieving selective and efficient synthesis of 2-fluoroacrylic acid. Modern catalytic approaches encompass a diverse range of metal-based systems, organocatalysts, and hybrid materials that enable precise control over reaction selectivity and efficiency.

Iron-based Catalysts

Iron-based catalytic systems have emerged as highly effective and economical options for fluoroacrylic acid synthesis, particularly in oxidation reactions [3] [6]. Specific iron catalysts include ferric chloride, ferrous sulfate, ferrous chloride, and ferric acetylacetonate, each offering distinct advantages depending on the specific transformation requirements. These catalysts typically operate effectively at temperatures ranging from 15-60°C, providing high activity while maintaining reasonable cost profiles [3] [6].

Iron catalysts demonstrate particular effectiveness in the oxidation of 2-fluoroacrolein to 2-fluoroacrylic acid, where they facilitate selective conversion while minimizing over-oxidation side reactions. The catalytic activity can be modulated through choice of ligands and oxidation state, allowing fine-tuning of selectivity profiles for specific applications.

Vanadium-based Catalysts

Vanadium-based catalytic systems, including vanadium pentoxide and vanadyl acetylacetonate, offer exceptional selectivity in oxidation transformations, though typically at higher cost compared to iron-based alternatives [3] [6]. These catalysts operate effectively at temperatures ranging from 20-80°C and demonstrate particular utility in challenging selective oxidation processes where high selectivity is paramount.

Palladium-based Catalysts

Palladium-based catalysts play crucial roles in electrocatalytic processes and dehalogenation reactions [7] [9]. These systems include palladium on carbon, palladium-nickel hydroxide composites, and various supported palladium formulations. Palladium catalysts demonstrate excellent electrocatalytic properties and operate effectively from room temperature to 80°C, though they require specialized electrochemical equipment for optimal performance [7].

Molybdenum and Tungstate Catalysts

Molybdenum catalysts such as molybdenum trioxide and ammonium molybdate, along with tungstate systems including sodium tungstate and tungstic acid, provide effective catalytic activity in oxidation processes [3] [6]. These catalysts typically operate at temperatures ranging from 25-100°C and offer good stability under reaction conditions, though molybdenum systems may exhibit moderate activity requiring optimization of reaction conditions.

Phase Transfer Catalysts

Phase transfer catalysts, particularly quaternary ammonium salts such as tetrabutylammonium bromide and tetrabutylammonium chloride, enable enhanced reaction rates in biphasic systems [3] [6]. These catalysts operate effectively at 0-50°C and facilitate efficient mass transfer between phases, though they require additional separation steps for product isolation.

Organocatalysts

Chiral phosphoric acids and other organocatalytic systems provide access to stereoselective synthesis protocols [13]. These catalysts typically operate at room temperature to 60°C and enable high enantioselectivity in appropriate transformations, though they may exhibit limited substrate scope compared to metal-based alternatives [13].

Green Chemistry Approaches

The implementation of green chemistry principles in 2-fluoroacrylic acid synthesis has become increasingly important as environmental and sustainability considerations gain prominence in chemical manufacturing. Modern green approaches focus on minimizing waste generation, reducing energy consumption, eliminating hazardous reagents, and developing renewable feedstock utilization.

Electrocatalytic Processes

Electrocatalytic methodologies represent a fundamental shift toward green chemistry principles by utilizing electrical energy instead of traditional chemical oxidants [7] [9] [10]. These processes operate under mild conditions, eliminate the need for stoichiometric oxidants, and can be powered by renewable energy sources. The electrocatalytic dechlorination of dichloro-2-fluoroacrylic acid exemplifies this approach, achieving high efficiency while generating minimal waste streams [7].

Microbial electrochemical systems further enhance the green chemistry profile by coupling biocatalytic processes with electrochemical transformations [10] [11]. These systems can simultaneously treat organic waste streams while producing target fluoroacrylic acid products, creating beneficial environmental outcomes through waste valorization.

Photoredox Catalysis

Photoredox catalytic approaches utilize visible light as the primary energy source, representing a sustainable alternative to thermal activation [14]. These methodologies employ colored catalysts, including transition metal complexes and organic dyes, to absorb visible light radiation and activate stable organic molecules through single-electron processes. The use of solar radiation as an energy source aligns with fundamental green chemistry principles while providing sufficient energy for desired reactivity without harsh conditions [14].

Solvent Selection and Minimization

Green chemistry approaches emphasize the selection of environmentally benign solvents and solvent minimization strategies. Ethereal solvents such as tetrahydrofuran, while effective for many fluoroacrylic acid synthesis protocols, can be replaced with more sustainable alternatives in certain applications [13]. Water-based systems and ionic liquids represent promising alternatives that reduce environmental impact while maintaining reaction efficiency.

Catalyst Recovery and Recycling

The development of recoverable and recyclable catalyst systems represents a critical aspect of green chemistry implementation. Immobilized catalysts, including heterogeneous systems and supported organocatalysts, enable efficient catalyst recovery and reuse over multiple reaction cycles [13]. Studies have demonstrated catalyst reusability for ten or more cycles without significant loss of activity or selectivity, substantially improving the environmental and economic performance of catalytic processes [13].

Atom Economy and Waste Minimization

Modern synthetic approaches prioritize atom economy, where the maximum proportion of starting materials is incorporated into the final product. The vinyl ether reaction with dichloromonofluoromethane exemplifies this principle, offering excellent atom economy through efficient utilization of all reactive components [3] [6]. Process optimization focuses on minimizing byproduct formation and developing protocols where byproducts can be recycled or utilized in subsequent transformations.

Scale-Up Considerations for Industrial Production

The transition from laboratory-scale synthesis to industrial production of 2-fluoroacrylic acid requires comprehensive consideration of process engineering, safety, economic factors, and regulatory compliance. Successful scale-up demands careful evaluation of heat management, mass transfer, reaction kinetics, and process control systems.

Heat Management and Thermal Control

Industrial-scale synthesis must address the significant exothermic nature of many fluoroacrylic acid synthesis reactions. The polymerization heat of acrylic acid systems can reach 77.4 kJ·mol⁻¹, creating substantial adiabatic temperature increases that require effective heat dissipation systems [15]. Process design must incorporate adequate heat transfer capabilities, including efficient reactor cooling systems and temperature monitoring protocols to maintain reaction selectivity and prevent thermal runaway conditions.

Heat transfer coefficients and thermal conductivity considerations become critical at industrial scale, where surface-to-volume ratios differ significantly from laboratory conditions [15]. The implementation of continuous stirred tank reactors or plug flow reactors requires careful thermal modeling to ensure uniform temperature distribution and adequate heat removal capacity.

Process Control and Monitoring

Industrial production necessitates robust process control systems capable of monitoring critical parameters including temperature, pressure, pH, conversion rates, and product quality in real-time [16]. Advanced analytical techniques such as online gas chromatography, infrared spectroscopy, and nuclear magnetic resonance spectroscopy enable continuous monitoring of reaction progress and product formation.

Statistical process control methodologies, including response surface methodology and design of experiments approaches, provide frameworks for optimizing industrial processes while maintaining consistent product quality [16]. These approaches enable systematic evaluation of process variables and their interactions, facilitating robust process design and operation.

Safety and Risk Assessment

The industrial synthesis of fluoroacrylic acid requires comprehensive safety evaluation due to the corrosive nature of many reagents and the potential for hazardous byproduct formation. Fluoroacrylic acid exhibits corrosive properties that can cause severe skin burns and eye damage, necessitating appropriate personal protective equipment and engineering controls [17].

Process hazard analysis must evaluate potential failure modes, including equipment corrosion, thermal runaway, and formation of toxic byproducts. Emergency response protocols and containment systems must be designed to address potential release scenarios while protecting both personnel and the environment.

Equipment Selection and Materials of Construction

The corrosive nature of fluorinated compounds requires careful selection of materials of construction for industrial equipment. Compatibility studies must evaluate the resistance of reactor materials, piping systems, and instrumentation to fluoroacrylic acid and associated reagents under process conditions.

Specialized materials such as fluoropolymer linings, corrosion-resistant alloys, and appropriate gasket and seal materials may be necessary to ensure long-term equipment reliability and safety. Equipment design must also accommodate the specific requirements of electrocatalytic processes, including electrode materials and electrical safety considerations where applicable.

Economic Optimization and Cost Analysis

Industrial viability requires comprehensive economic analysis encompassing raw material costs, energy consumption, labor requirements, capital equipment investments, and waste treatment expenses. The choice of synthetic methodology significantly impacts overall process economics, with factors including yield, selectivity, reaction time, and catalyst costs all contributing to the total cost of production.

Process intensification strategies, including continuous processing, microreactor technology, and integrated reaction-separation systems, can improve economic performance while reducing environmental impact. The implementation of green chemistry principles often provides economic benefits through reduced waste treatment costs and improved resource utilization efficiency.

Regulatory Compliance and Environmental Considerations

Industrial production must comply with environmental regulations governing air emissions, wastewater discharge, and waste disposal. The development of comprehensive environmental management systems ensures compliance while minimizing environmental impact through pollution prevention and waste minimization strategies.

XLogP3

UNII

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive